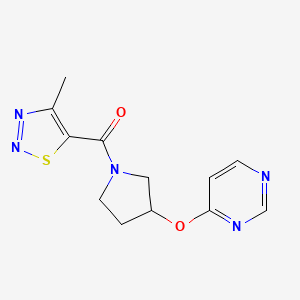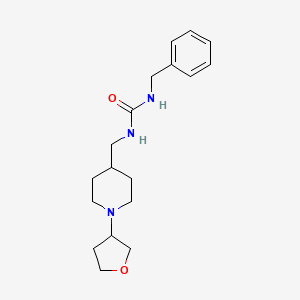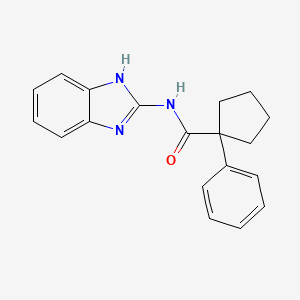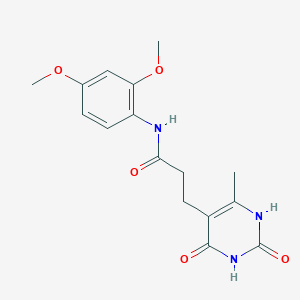
(4-Methyl-1,2,3-thiadiazol-5-yl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The molecule “(4-Methyl-1,2,3-thiadiazol-5-yl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone” is a complex organic compound that contains several functional groups and rings, including a 1,2,3-thiadiazole ring, a pyrimidine ring, and a pyrrolidine ring . The presence of these functional groups could potentially confer a variety of chemical and biological properties to the molecule.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the 1,2,3-thiadiazole ring could potentially be formed through the reaction of a thioamide with a nitrous acid . The pyrimidine ring could be formed through a multi-step process involving the reaction of an amidine with a β-dicarbonyl compound . The pyrrolidine ring could be formed through a variety of methods, including the cyclization of a δ-amino acid or the reaction of a 1,4-diketone with ammonia .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The 1,2,3-thiadiazole ring is a five-membered ring containing three nitrogen atoms and one sulfur atom . The pyrimidine ring is a six-membered ring containing two nitrogen atoms . The pyrrolidine ring is a five-membered ring containing one nitrogen atom .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the presence of the various functional groups and rings. For example, the thiadiazole ring could potentially undergo reactions at the sulfur atom or at the carbon adjacent to the sulfur . The pyrimidine ring could potentially undergo reactions at the nitrogen atoms or at the carbons adjacent to the nitrogen . The pyrrolidine ring could potentially undergo reactions at the nitrogen atom or at the carbons adjacent to the nitrogen .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the various functional groups and rings. For example, the presence of the nitrogen and sulfur atoms could potentially confer polarity to the molecule, affecting its solubility in different solvents . The presence of the rings could potentially affect the compound’s stability and reactivity .Wissenschaftliche Forschungsanwendungen
Synthesis and Application in Medicinal Chemistry
Development of Poorly Water-Soluble Compounds : A study focused on creating a precipitation-resistant solution formulation to increase in vivo exposure of a poorly water-soluble compound, highlighting strategies for enhancing the bioavailability of compounds with challenging physical properties (Burton et al., 2012).
Anticancer and Antimicrobial Agents : Research on novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives has shown potential as antimicrobial and anticancer agents, indicating the versatility of thiadiazolyl and pyrimidinyl scaffolds in drug discovery (Hafez et al., 2016).
Synthetic Methodologies and Chemical Properties
Ringspaltungsreaktion of Thiadiazolo- and Triazolopyrimidin-Derivatives : An investigation into the ring-opening and rearrangement reactions of thiadiazolo[3,2-a]pyrimidin derivatives provides insights into the chemical behavior of thiadiazolyl and pyrimidinyl rings, which could be relevant for the synthesis or functionalization of similar compounds (Okabe et al., 1974).
Novel Thieno-Fused Bicyclic Compounds : The synthesis of new thieno-fused bicyclic compounds through enaminone containing thieno[2,3-b]pyridine scaffold highlights advanced synthetic routes that could be applicable to the synthesis or modification of the compound of interest (Mabkhot et al., 2015).
Wirkmechanismus
Target of Action
Similar compounds, such as derivatives of 4-methyl-1,2,3-thiadiazole, have been observed to have potential antimicrobial effects, mainly against gram-positive bacteria .
Mode of Action
It’s worth noting that similar compounds have shown antimicrobial activity, suggesting that they may interact with bacterial cells in a way that inhibits their growth or survival .
Biochemical Pathways
Given the antimicrobial activity of similar compounds, it’s possible that this compound interferes with essential biochemical pathways in bacteria, leading to their death .
Result of Action
Similar compounds have shown antimicrobial activity, suggesting that they may lead to the death of bacterial cells .
Eigenschaften
IUPAC Name |
(4-methylthiadiazol-5-yl)-(3-pyrimidin-4-yloxypyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O2S/c1-8-11(20-16-15-8)12(18)17-5-3-9(6-17)19-10-2-4-13-7-14-10/h2,4,7,9H,3,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDROMJSZRTXQGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCC(C2)OC3=NC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-methoxy-N-[4-(4-methoxyphenyl)sulfonyliminocyclohexa-2,5-dien-1-ylidene]benzenesulfonamide](/img/structure/B2821281.png)




![3-[(5E)-5-[(2,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2821292.png)

![Methyl exo-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride](/img/structure/B2821294.png)
![N-benzyl-2-[8-[(4-methoxyanilino)methyl]-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]acetamide](/img/structure/B2821295.png)



